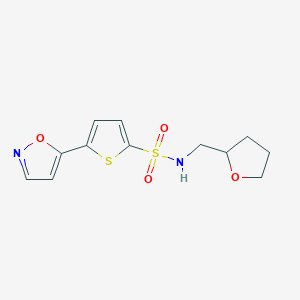

![molecular formula C10H21N3O3S B5974771 1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)

1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(Dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties. DMAP is a white crystalline powder that is soluble in polar solvents and is widely used in organic synthesis as a catalyst.

Mecanismo De Acción

DMAP acts as a nucleophilic catalyst in organic synthesis, which means that it increases the rate of the reaction by accepting a pair of electrons. It also acts as a base catalyst, which means that it increases the rate of the reaction by accepting a proton. DMAP has a unique structure that allows it to participate in various chemical reactions, including acylation, alkylation, and esterification.

Biochemical and Physiological Effects

DMAP has no known biochemical or physiological effects on humans. It is considered to be a non-toxic compound and is not classified as a hazardous substance. However, DMAP can cause skin and eye irritation if it comes into contact with these areas.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMAP has several advantages as a catalyst in lab experiments. It is a highly effective catalyst that can increase the rate of the reaction significantly. It is also a versatile catalyst that can be used in various chemical reactions. Furthermore, DMAP is relatively inexpensive and readily available.

However, DMAP has some limitations in lab experiments. It is highly reactive and can cause unwanted side reactions if not used properly. It is also sensitive to moisture and air, which can affect its catalytic activity. Therefore, it must be stored and handled carefully.

Direcciones Futuras

DMAP has several potential future directions. One direction is the development of new methods for the synthesis of DMAP. Another direction is the exploration of new applications for DMAP in organic synthesis and pharmaceuticals. Furthermore, DMAP can be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, DMAP can be used in the development of new catalysts that are more efficient and selective than existing catalysts.

Conclusion

In conclusion, DMAP is a versatile and highly effective catalyst that has been extensively used in organic synthesis. It has several advantages and limitations in lab experiments and has no known biochemical or physiological effects on humans. DMAP has several potential future directions, including the development of new methods for synthesis and the exploration of new applications in organic synthesis, pharmaceuticals, and materials science.

Métodos De Síntesis

DMAP can be synthesized through various methods, including the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroformate. Another method involves the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroacetate. These methods are efficient and yield high-quality DMAP.

Aplicaciones Científicas De Investigación

DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is used in the synthesis of various compounds, including esters, amides, and peptides. DMAP is also used in the production of pharmaceuticals, agrochemicals, and polymers. Furthermore, DMAP is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3S/c1-4-11-10(14)9-6-5-7-13(8-9)17(15,16)12(2)3/h9H,4-8H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVFJBEBBHHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

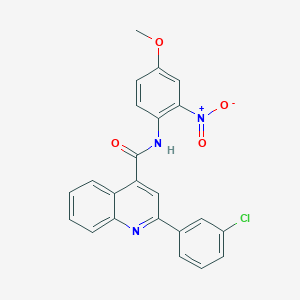

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)

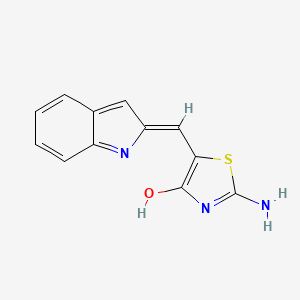

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)

amino]-1-phenylethanol](/img/structure/B5974774.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)

![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)